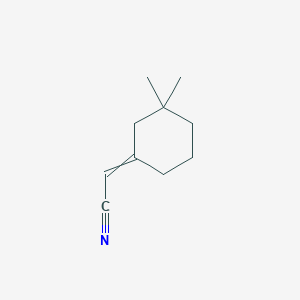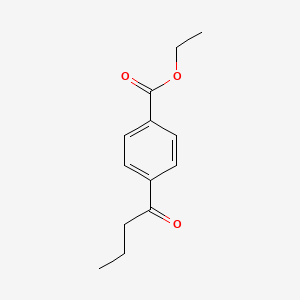
4-丁酰基苯甲酸乙酯
概述
描述
Ethyl 4-butyrylbenzoate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is a derivative of benzoic acid, where the ethyl ester is substituted at the para position with a butyryl group. This compound is used in various chemical and industrial applications due to its unique structural properties.
科学研究应用
Ethyl 4-butyrylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
安全和危害
未来方向
作用机制
Target of Action
Ethyl 4-butyrylbenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and movement.
Mode of Action
The compound acts as a local anesthetic . It binds to specific parts of the sodium ion channels on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .
Biochemical Pathways
It is known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential . This suggests that the compound may influence the propagation of action potentials along nerve fibers, thereby affecting the transmission of nerve impulses.
Pharmacokinetics
The compound’s molecular weight is 22026 , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of Ethyl 4-butyrylbenzoate’s action is the induction of local anesthesia . By blocking nerve impulses, the compound causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures requiring local surgery or treatment .
生化分析
Biochemical Properties
Ethyl 4-butyrylbenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in ester hydrolysis, such as esterases and lipases. These enzymes catalyze the hydrolysis of ethyl 4-butyrylbenzoate, breaking it down into its constituent acids and alcohols. The nature of these interactions involves the binding of the ester to the active site of the enzyme, followed by nucleophilic attack and cleavage of the ester bond .
Cellular Effects
Ethyl 4-butyrylbenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, potentially altering the levels of key metabolites. Additionally, ethyl 4-butyrylbenzoate can modulate cell signaling pathways by interacting with receptors or signaling proteins, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, ethyl 4-butyrylbenzoate exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain esterases by occupying their active sites, preventing the hydrolysis of other substrates. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-butyrylbenzoate can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to ethyl 4-butyrylbenzoate has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 4-butyrylbenzoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal cellular functions .
Metabolic Pathways
Ethyl 4-butyrylbenzoate is involved in metabolic pathways that include its hydrolysis by esterases and subsequent metabolism by other enzymes. The compound can affect metabolic flux by altering the levels of intermediates and end products in these pathways. It interacts with cofactors such as NADH and FADH2, which are essential for various enzymatic reactions .
Transport and Distribution
Within cells and tissues, ethyl 4-butyrylbenzoate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can influence its activity and function, as it may be more effective in certain cellular environments .
Subcellular Localization
Ethyl 4-butyrylbenzoate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments. Targeting signals and post-translational modifications may direct ethyl 4-butyrylbenzoate to specific organelles, where it can exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-butyrylbenzoate can be synthesized through several methods. One common route involves the reaction of ethyl 4-bromobenzoate with butyraldehyde in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the butyryl group.
Industrial Production Methods: In industrial settings, the synthesis of ethyl 4-butyrylbenzoate may involve batch or continuous processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Reactive distillation techniques can be employed to optimize the yield and purity of the compound .
化学反应分析
Types of Reactions: Ethyl 4-butyrylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 4-butyrylbenzoic acid.
Reduction: Formation of 4-butyrylaniline.
Substitution: Formation of various substituted benzoates depending on the reagents used.
相似化合物的比较
- Ethyl benzoate
- Ethyl 4-methylbenzoate
- Ethyl 4-chlorobenzoate
属性
IUPAC Name |
ethyl 4-butanoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAYWIWQERYKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

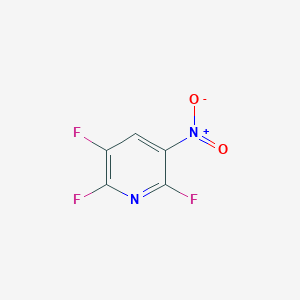


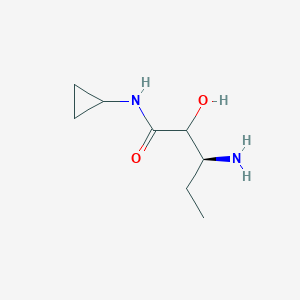
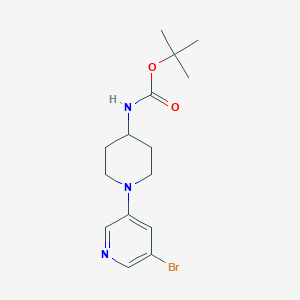
![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)
![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)
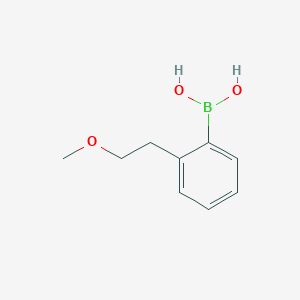
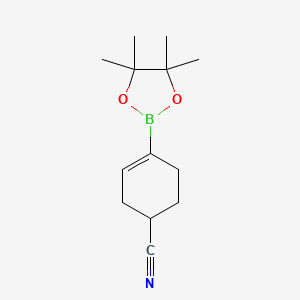
![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)

![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)
![({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403201.png)
